4-bromo-1H-Pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-Pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a carboxamide group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromopyrazole with appropriate reagents to introduce the carboxamide functionality .
Industrial Production Methods
Industrial production methods for 4-bromo-1H-pyrazole-1-carboxamide often involve scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed reactions, which offer high yields and selectivity . Additionally, the use of environmentally benign solvents and reagents is emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts and aryl halides.
Oxidation Reactions: Oxidizing agents such as bromine or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-bromo-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit succinate dehydrogenase, affecting mitochondrial electron transfer and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromopyrazole: A closely related compound used in similar applications.
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with different substituents and applications.
Uniqueness
4-Bromo-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H4BrN3O |
---|---|
Molekulargewicht |
190.00 g/mol |
IUPAC-Name |
4-bromopyrazole-1-carboxamide |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-7-8(2-3)4(6)9/h1-2H,(H2,6,9) |
InChI-Schlüssel |
CRDUXHDLGFNLMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.